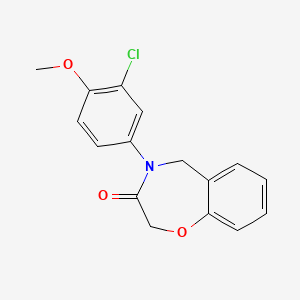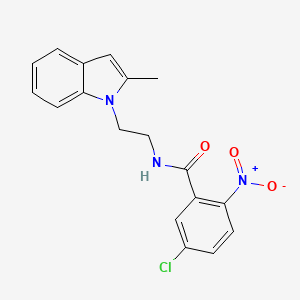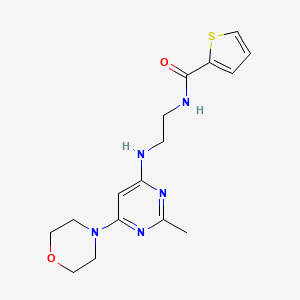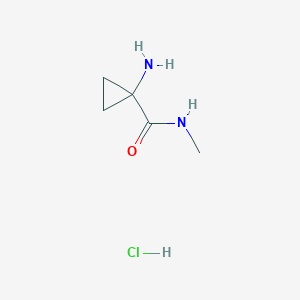![molecular formula C16H9ClF3N7O B2504803 3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892768-66-0](/img/structure/B2504803.png)
3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel compounds with potential anticancer properties has been a focus of recent research. In particular, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has been achieved through a process starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. This process involves selective N-alkylation followed by reaction with various primary aliphatic amines, cyclic secondary amines, or l-amino acids under different conditions . Another study adopted a linear strategy to synthesize novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were then screened for anticancer activity . These synthetic approaches are crucial for developing new therapeutic agents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using spectroscopic techniques such as 1H NMR, MS, and
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Compounds incorporating oxadiazole and triazole structures, similar to 3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, have been widely studied for their potential applications in biology and medicine. Researchers have synthesized a variety of such compounds and evaluated their biological activities, mainly focusing on their antibacterial and anticancer properties.
Antibacterial Activity : Hu et al. (2005) synthesized a range of compounds incorporating pyridyl triazole rings and demonstrated their significant antibacterial activity, indicating the potential of these compounds in developing antibacterial drugs (Hu et al., 2005).
Anticancer Evaluation : The study by Abdo and Kamel (2015) synthesized derivatives such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and evaluated their in vitro anticancer activity against multiple human cancer cell lines, finding several compounds with significant cytotoxicity, notably the Mannich bases 6j, 6m, and 6p (Abdo & Kamel, 2015).
Antimicrobial and Antitubercular Activities : Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and performed pharmacological evaluations for their antimicrobial and antitubercular activities, finding several compounds with promising results (Dave et al., 2007).
Antimicrobial Activities of Novel 1,2,4-Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N7O/c17-11-7-9(1-2-10(11)16(18,19)20)27-13(21)12(24-26-27)15-23-14(25-28-15)8-3-5-22-6-4-8/h1-7H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFZJOYWVPKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)


![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)